molecular formula C23H26N2O3S B2931476 6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 899354-03-1

6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2931476
CAS RN: 899354-03-1
M. Wt: 410.53
InChI Key: DWGCWVXUXRHDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, also known as E-4031, is a chemical compound that is commonly used in scientific research. It is a potassium channel blocker that is used to study the physiological and biochemical effects of potassium channels.

Scientific Research Applications

Synthesis and Methodologies

Quinoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their biological or chemical properties. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-quinoline-3-carboxylate highlights a method involving the use of methanesulfonyl as a protective group for phenolic hydroxy in the Friedel–Crafts reaction, demonstrating a novel approach to synthesizing complex quinoline-based structures (M. Mizuno et al., 2006). Similarly, the practical synthesis of broad-spectrum antibacterial isothiazoloquinolones showcases the development of key intermediates for optimized synthesis, emphasizing the role of quinoline derivatives in creating potent antibacterial agents that are effective against resistant organisms (A. Hashimoto et al., 2007).

Potential Pharmacological Applications

Quinoline derivatives are explored for their antimicrobial properties . Research into novel quinoxalines synthesized from key quinoline compounds demonstrated in vitro antimicrobial activity, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Hanan M. Refaat et al., 2004). Another study focused on the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors for ataxia telangiectasia mutated (ATM) kinase, showcasing the therapeutic potential of quinoline derivatives in targeting specific cellular pathways relevant to disease treatment (S. Degorce et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-28-18-11-12-21-20(14-18)23(25-13-7-8-17(2)16-25)22(15-24-21)29(26,27)19-9-5-4-6-10-19/h4-6,9-12,14-15,17H,3,7-8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGCWVXUXRHDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.